3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a 5-methylthiophen-2-yl group and a naphthalen-2-yl ethylidene hydrazide moiety. The (E)-configuration of the ethylidene group is critical for maintaining planar molecular geometry, which enhances interactions with biological targets .
Properties
Molecular Formula |
C21H18N4OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H18N4OS/c1-13-7-10-20(27-13)18-12-19(24-23-18)21(26)25-22-14(2)16-9-8-15-5-3-4-6-17(15)11-16/h3-12H,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChI Key |
HENYVHQZPQWUCX-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-methylthiophene-2-carbohydrazide with 2-naphthaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbohydrazide Derivatives
Structural and Functional Analogues
Key structural analogs differ in substituents on the pyrazole ring, the hydrazide moiety, or the aromatic/heterocyclic groups. These modifications significantly influence biological activity, solubility, and stability.
Substituent Effects on the Pyrazole Core
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) increase bioactivity by enhancing membrane permeability.
- Hydroxyl or methoxy groups (e.g., ) improve solubility but may reduce stability due to metabolic oxidation.
- Naphthalene vs. Phenyl : The naphthalen-2-yl group in the target compound likely enhances π-π stacking with cellular targets compared to smaller aromatic groups .
Key Findings :
- Thiophene vs. Furan : Thiophene-containing analogs (e.g., target compound) exhibit stronger bioactivity than furan derivatives due to sulfur’s electron-rich nature .
- Naphthalene vs. Nitroaromatic : Nitro groups (e.g., ) improve cytotoxicity but may increase toxicity risks, whereas naphthalene balances activity and safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
